2-Mercaptoquinoline-N-oxide
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Overview
Description
2-Mercaptoquinoline-N-oxide is a compound known for its significant biological and chemical properties. It is a derivative of quinoline, characterized by the presence of a mercapto group (-SH) and an N-oxide group.
Preparation Methods
The synthesis of 2-Mercaptoquinoline-N-oxide typically involves the oxidation and thiolation of 2-chloroquinoline. The synthetic route can be summarized as follows :
Oxidation: 2-chloroquinoline is oxidized to form 2-chloroquinoline-N-oxide.
Thiolation: The oxidized product is then subjected to thiolation to introduce the mercapto group, resulting in the formation of this compound.
Industrial production methods often involve the coordination of this compound with metal salts such as zinc sulfate (ZnSO₄) and copper sulfate (CuSO₄) to form metal complexes .
Chemical Reactions Analysis
2-Mercaptoquinoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Major products formed from these reactions include disulfides and substituted quinoline derivatives .
Scientific Research Applications
2-Mercaptoquinoline-N-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mercaptoquinoline-N-oxide involves its ability to act as a bidentate ligand, coordinating through oxygen and sulfur atoms to central metal ions. This coordination leads to the formation of metal complexes with enhanced biological activity. The π-electron conjugation system of the benzene ring allows for π–π stacking interactions, contributing to the stability and activity of these complexes .
Comparison with Similar Compounds
2-Mercaptoquinoline-N-oxide is similar to compounds like 2-mercaptopyridine-N-oxide, which also exhibit good biological activity. this compound is unique due to its specific structural features and the ability to form various metal complexes with novel structures . Similar compounds include:
2-Mercaptopyridine-N-oxide: Known for its antimicrobial properties.
Thiopyranoquinolines: These compounds are synthesized via multi-component reactions and exhibit diverse biological activities.
Properties
CAS No. |
32597-42-5 |
---|---|
Molecular Formula |
C9H6NNaOS |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
sodium;1-oxidoquinoline-2-thione |
InChI |
InChI=1S/C9H6NOS.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H;/q-1;+1 |
InChI Key |
QMILKMXVKILYKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2[O-].[Na+] |
Synonyms |
2-mercaptoquinoline-N-oxide 2-mercaptoquinoline-N-oxide, sodium salt 2-mercaptoquinoline-N-oxide, zinc salt Na(QNO) |
Origin of Product |
United States |
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